Ethylene Linker Between Indole and Quinazolinone Provides Optimal CCK‑B Receptor Binding Geometry
In a systematic linker-length study on 2‑[2‑(1H‑indol‑3‑yl)alkyl]‑3‑phenyl‑4(3H)‑quinazolinones, the ethyl bridge (two‑methylene linker) conferred maximal cholecystokinin B (CCK‑B) receptor binding affinity compared to one‑ or three‑methylene analogs [1]. The unsubstituted ethylene linker in the target compound matches this optimal geometry, whereas analogs with shorter (methylene) or longer (propylene) bridges are predicted to lose binding affinity by at least one order of magnitude [1].
| Evidence Dimension | CCK‑B receptor binding affinity as a function of indole–quinazolinone linker length |
|---|---|
| Target Compound Data | Ethyl linker (two methylene units); no direct CCK‑B IC₅₀ available for the target compound |
| Comparator Or Baseline | Ethyl linker analog 2‑[2‑(1H‑indol‑3‑yl)ethyl]‑3‑phenyl‑4(3H)‑quinazolinone (Compound 2): IC₅₀ ≈ 0.026 µM (extended conformation); One‑methylene and three‑methylene congeners showed substantially lower affinity [1]. |
| Quantified Difference | Maximal binding activity observed specifically with the ethyl linker; introduction of a single methyl branch on the ethylene bridge reduced affinity ~350‑fold (IC₅₀ 0.026 µM → 9.1 µM) [1]. |
| Conditions | Radioligand binding assay using mouse brain membranes; CCK‑B receptor target [1]. |
Why This Matters
The ethylene linker is a critical structural determinant of target engagement, and procurement of analogs with alternative linker lengths carries a documented risk of severely attenuated receptor binding.
- [1] Yu MJ, McCowan JR, Thrasher KJ, et al. Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. J Med Chem. 1992;35(14):2534-2542. doi:10.1021/jm00092a003. View Source
